Coproporphyrin III
Overview
Description
Coproporphyrin III is a type of porphyrin that plays a role in the biosynthesis of heme, an essential component of hemoglobin, myoglobin, and various other heme-containing enzymes. It is one of the intermediate compounds in the heme biosynthetic pathway, which is common in all organisms.
Synthesis Analysis
Coproporphyrin III is synthesized from porphobilinogen through several enzymatic steps. The synthesis involves the conversion of uroporphyrinogen III to coproporphyrinogen III, which upon oxidation forms coproporphyrin III. This pathway is crucial for the production of heme and other tetrapyrroles (Labbé, 1986).
Molecular Structure Analysis
The molecular structure of Coproporphyrin III consists of four pyrrole rings connected via methine bridges, forming a tetrapyrrolic macrocycle. This structure is typical of porphyrins, with coproporphyrin III having distinct propionic acid side chains that influence its chemical behavior and reactivity (Abraham et al., 1973).
Chemical Reactions and Properties
Coproporphyrin III can undergo various chemical reactions, including oxidation and metal chelation. It acts as a chelating agent, forming complexes with metals which can influence its chemical and physical properties. These reactions are essential for understanding the biological functions and applications of coproporphyrin III (Endo & Igarashi, 1995).
Physical Properties Analysis
The physical properties of Coproporphyrin III, such as its solubility, melting point, and spectral characteristics, are crucial for its identification and quantification. These properties are influenced by its molecular structure and the environment. The spectral absorption and fluorescence data are particularly important for analytical and diagnostic applications (Jope & O'Brien, 1945).
Scientific Research Applications
Photodynamic Therapy Agent
- Zinc-Coproporphyrin III as a Photodynamic Therapy Agent: Zinc-coproporphyrin III, also known as Zincphyrin, is an efficient photodynamic therapy (PDT) agent with low toxicity, making it advantageous over other porphyrins in practical PDT applications. It shows potential in generating singlet oxygen, a crucial element in photodynamic therapy, particularly for cancer treatment (Yamamoto et al., 2003).
Biomarker Applications
- Biomarker in Drug-Drug Interaction Studies: Coproporphyrins I and III have been identified as potential biomarkers to predict human hepatic organic anion-transporting polypeptides-mediated drug interactions. This makes them valuable in assessing the safety and efficacy of new drugs (Kandoussi et al., 2018).
- Endogenous Biomarkers for Drug Transporter Activities: As endogenous biomarkers of hepatic Organic Anion Transporting Polypeptide (OATP)1B functional activity, coproporphyrin I and III can predict drug-drug interactions related to hepatic OATP1B inhibition. This highlights their role in personalized medicine and drug development (Ediage et al., 2018).
Environmental and Ecological Studies
- Environmental Impact Studies: Coproporphyrin III levels in river otters' feces were significantly higher in an oiled area compared to a nonoiled area. This suggests its use in studying the environmental impact of pollutants like oil spills on wildlife (Taylor et al., 2000).
Diagnostic Applications
- Marker for Meconium in Neonates: Zinc coproporphyrin, including isomers I and III, serves as a marker for human meconium, indicating its potential in neonatal diagnostics (Gourley et al., 1990).
Biochemical and Molecular Biology Research
- Study of Cytochrome Oxidase Synthesis: Coproporphyrin III has been identified as an inhibitor of the synthesis of apocytochrome oxidase in yeast protoplasts, providing insights into the regulation of cytochrome oxidase synthesis by oxygen (Charalampous, 1974).
Medical Research
- Hereditary Coproporphyria Diagnosis: The significant increase in coproporphyrin III excretion is a specific marker for diagnosing acute attacks of Hereditary Coproporphyria, a rare acute hepatic porphyria (Martásek, 1998).
Analytical Chemistry
- Trace Metal Detection: Coproporphyrin III acts as a chelating, chromogenic, and luminescence agent for metal ions, allowing for sensitive detection of trace metals like palladium (Endo & Igarashi, 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBNKCLBGTWWSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68938-73-8 (di-hydrochloride) | |
Record name | Coproporphyrin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50904307, DTXSID20864520 | |
Record name | Coproporphyrin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Coproporphyrin III | |
CAS RN |
14643-66-4 | |
Record name | Coproporphyrin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coproporphyrin III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Coproporphyrin III dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Coproporphyrin III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4TFE9GJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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